molecular formula C16H17N3O2 B5788604 N-[4-(butyrylamino)phenyl]nicotinamide

N-[4-(butyrylamino)phenyl]nicotinamide

Cat. No. B5788604
M. Wt: 283.32 g/mol
InChI Key: GWXOJNDIEJTKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butyrylamino)phenyl]nicotinamide, commonly known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components. BB-94 has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, inflammation, and tissue remodeling.

Mechanism of Action

BB-94 exerts its inhibitory effect on N-[4-(butyrylamino)phenyl]nicotinamide by binding to the active site of the enzyme. It forms a complex with the enzyme, preventing it from cleaving ECM components. This inhibition can have several downstream effects, including a decrease in cell migration, invasion, and angiogenesis.
Biochemical and Physiological Effects
BB-94 has been shown to have several biochemical and physiological effects on cells and tissues. In cancer biology, it has been shown to inhibit tumor invasion and metastasis by decreasing MMP activity. In inflammation, it has been shown to decrease the production of pro-inflammatory cytokines by inhibiting MMP activity. In tissue remodeling, it has been shown to decrease scar formation by inhibiting MMP activity.

Advantages and Limitations for Lab Experiments

The main advantage of using BB-94 in lab experiments is its potent inhibitory effect on N-[4-(butyrylamino)phenyl]nicotinamide. This allows researchers to investigate the role of this compound in various biological processes. However, BB-94 has some limitations, including its low solubility in water and its potential for off-target effects. Additionally, its inhibitory effect on this compound can be reversible, which can complicate interpretation of results.

Future Directions

There are several future directions for research involving BB-94. One area of interest is the development of more potent and selective MMP inhibitors. Another area of interest is the investigation of the role of N-[4-(butyrylamino)phenyl]nicotinamide in various diseases, including cancer, inflammation, and tissue remodeling. Additionally, the potential for BB-94 to be used as a therapeutic agent in these diseases should be explored further.

Synthesis Methods

BB-94 can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoyl chloride with butyric anhydride to obtain N-(4-butyrylamino)benzamide. This intermediate is then reacted with nicotinic acid to produce BB-94. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

BB-94 has been widely used as a research tool to investigate the role of N-[4-(butyrylamino)phenyl]nicotinamide in various biological processes. It has been shown to inhibit the activity of several this compound, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. This inhibition leads to a decrease in ECM degradation, which can have significant effects on cellular behavior.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-4-15(20)18-13-6-8-14(9-7-13)19-16(21)12-5-3-10-17-11-12/h3,5-11H,2,4H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXOJNDIEJTKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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